molecular formula C7H7FN2O2 B1342181 (4-Fluoro-3-nitrophenyl)methanamine CAS No. 771581-73-8

(4-Fluoro-3-nitrophenyl)methanamine

Cat. No.: B1342181
CAS No.: 771581-73-8
M. Wt: 170.14 g/mol
InChI Key: UALXEVNNBBBYCG-UHFFFAOYSA-N
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Description

(4-Fluoro-3-nitrophenyl)methanamine is an organic compound characterized by a benzene ring substituted with a fluoro group at the fourth position, a nitro group at the third position, and a methanamine group. This compound is of significant interest in various fields of chemistry and industry due to its unique structural features and reactivity.

Scientific Research Applications

(4-Fluoro-3-nitrophenyl)methanamine has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: Employed in the study of enzyme interactions and as a probe in biochemical assays.

    Medicine: Investigated for its potential use in drug development, particularly in designing molecules with specific biological activities.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

Target of Action

It is known that this compound is used for biomolecule immobilization and bioconjugation . This suggests that its targets could be a wide range of biomolecules such as proteins, peptides, nucleic acids, and others.

Mode of Action

(4-Fluoro-3-nitrophenyl)methanamine interacts with its targets through a process known as photoaffinity labeling . The compound contains a fluoro group, which is highly reactive towards nucleophilic reagents . Upon photo-irradiation, it produces a desired chemical linkage .

Biochemical Pathways

Given its use in biomolecule immobilization and bioconjugation, it can be inferred that it may affect a variety of biochemical pathways depending on the specific biomolecules it is conjugated with .

Result of Action

The result of the action of this compound is the successful immobilization and conjugation of biomolecules . This can have various molecular and cellular effects depending on the specific biomolecules involved.

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound is stored at 0-8°C, suggesting that temperature could affect its stability . Other factors such as pH and the presence of other chemicals could also potentially influence its action and efficacy.

Safety and Hazards

“(4-Fluoro-3-nitrophenyl)methanamine” is associated with certain hazards. The safety information pictograms indicate that it is a substance that requires caution (GHS07) . The hazard statements include H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Precautionary statements include P261 (avoid breathing dust/fume/gas/mist/vapours/spray), P305+351+338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing), and P302+352 (IF ON SKIN: Wash with plenty of soap and water) .

Future Directions

The future directions for the use of “(4-Fluoro-3-nitrophenyl)methanamine” are not specified in the search results. Given that it is used for research and development , its future applications would likely depend on the outcomes of ongoing and future research studies.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (4-Fluoro-3-nitrophenyl)methanamine typically involves the nitration of 4-fluoroaniline followed by reduction and subsequent amination. One common method includes:

    Nitration: 4-Fluoroaniline is nitrated using a mixture of concentrated sulfuric acid and nitric acid to yield 4-fluoro-3-nitroaniline.

    Reduction: The nitro group in 4-fluoro-3-nitroaniline is reduced to an amine group using reducing agents such as iron powder in the presence of hydrochloric acid.

    Amination: The resulting 4-fluoro-3-nitroaniline is then subjected to amination to introduce the methanamine group.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining safety and efficiency.

Chemical Reactions Analysis

Types of Reactions: (4-Fluoro-3-nitrophenyl)methanamine undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.

    Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro compounds.

Common Reagents and Conditions:

    Reduction: Hydrogen gas with palladium catalyst or iron powder with hydrochloric acid.

    Substitution: Nucleophiles such as hydroxide ions or alkoxide ions.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Major Products:

    Reduction: 4-Fluoro-3-aminophenylmethanamine.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Oxidation: Corresponding nitroso or nitro derivatives.

Comparison with Similar Compounds

    (4-Nitrophenyl)methanamine: Similar structure but lacks the fluoro group, resulting in different reactivity and applications.

    (4-Fluorophenyl)methanamine: Lacks the nitro group, affecting its chemical properties and uses.

    (4-Chloro-3-nitrophenyl)methanamine: Contains a chloro group instead of a fluoro group, leading to variations in reactivity and biological activity.

Uniqueness: (4-Fluoro-3-nitrophenyl)methanamine is unique due to the presence of both fluoro and nitro groups, which impart distinct electronic and steric effects. These features make it a valuable compound in synthetic chemistry and various research applications.

Properties

IUPAC Name

(4-fluoro-3-nitrophenyl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7FN2O2/c8-6-2-1-5(4-9)3-7(6)10(11)12/h1-3H,4,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UALXEVNNBBBYCG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1CN)[N+](=O)[O-])F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7FN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90594064
Record name 1-(4-Fluoro-3-nitrophenyl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90594064
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

771581-73-8
Record name 4-Fluoro-3-nitrobenzenemethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=771581-73-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(4-Fluoro-3-nitrophenyl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90594064
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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